molecular formula C12H14O3 B12382274 (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Cat. No.: B12382274
M. Wt: 206.24 g/mol
InChI Key: HBEZCBDGJMYNGS-LLVKDONJSA-N
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Description

®-Benzyl 2-cyclopropyl-2-hydroxyacetate is an organic compound that features a cyclopropyl group, a hydroxy group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .

Industrial Production Methods

Industrial production methods for ®-Benzyl 2-cyclopropyl-2-hydroxyacetate typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-cyclopropyl-2-hydroxyacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield a primary alcohol.

Scientific Research Applications

®-Benzyl 2-cyclopropyl-2-hydroxyacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-Benzyl 2-cyclopropyl-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group can also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 2-cyclopropyl-2-hydroxypropanoate
  • ®-Benzyl 2-cyclopropyl-2-hydroxybutanoate

Uniqueness

®-Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, adds rigidity to the molecule, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (2R)-2-cyclopropyl-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m1/s1

InChI Key

HBEZCBDGJMYNGS-LLVKDONJSA-N

Isomeric SMILES

C1CC1[C@H](C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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